molecular formula C12H18N6O B12492223 1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12492223
M. Wt: 262.31 g/mol
InChI Key: WZDIPIQFPCHLFU-UHFFFAOYSA-N
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Description

1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

1-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H18N6O/c1-17-12-10(8-16-17)11(14-9-15-12)13-2-3-18-4-6-19-7-5-18/h8-9H,2-7H2,1H3,(H,13,14,15)

InChI Key

WZDIPIQFPCHLFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCN3CCOCC3

Origin of Product

United States

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